
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, it has been shown to increase the levels of certain neurotransmitters such as gamma-aminobutyric acid (GABA), which play a role in the regulation of neuronal activity.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used in a wide range of concentrations without causing adverse effects. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide. One area of research is the development of more potent and selective analogs of the compound for use in cancer treatment. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, there is a need for further studies to elucidate the mechanism of action of the compound and its effects on various signaling pathways in the body.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 5-chloro-2-methylphenylamine with 2-methyl-4-(2-hydroxyacetamido)quinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid group of the quinazoline derivative. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been used in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, it has been shown to have anticonvulsant properties and can be used in the treatment of epilepsy.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIHOAPARNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

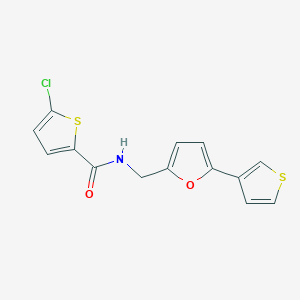
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
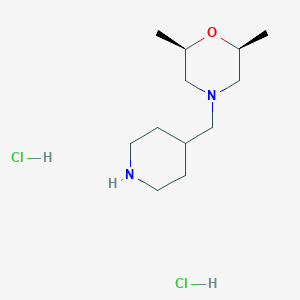
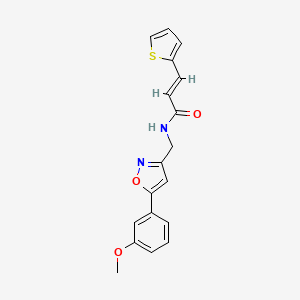
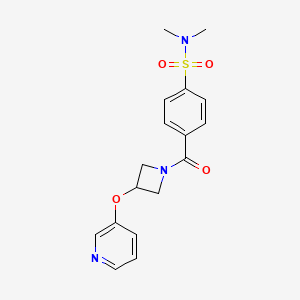
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

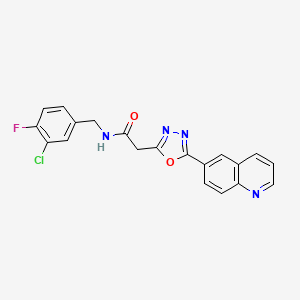
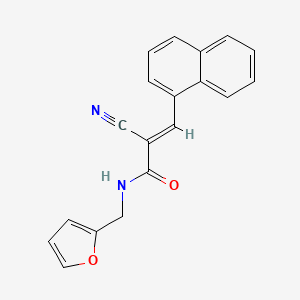
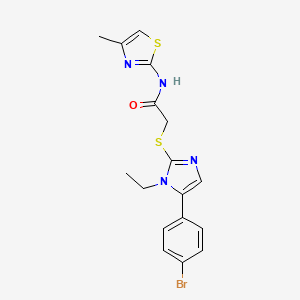
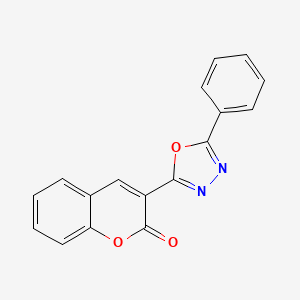
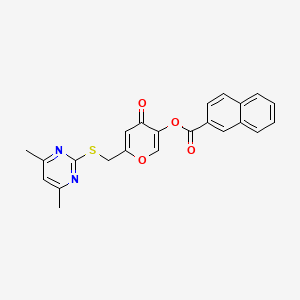
![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)